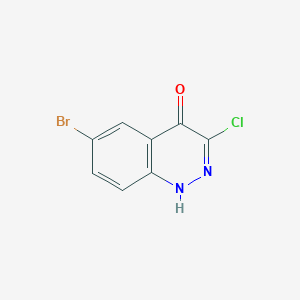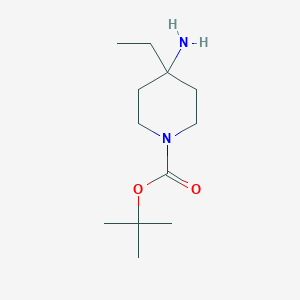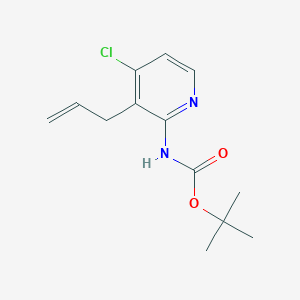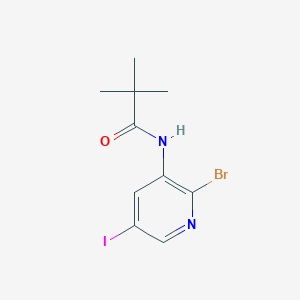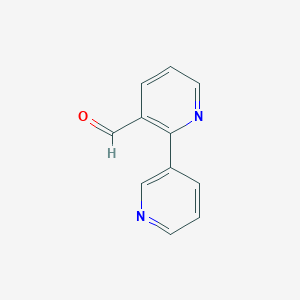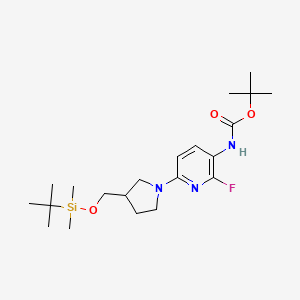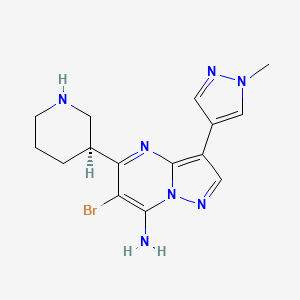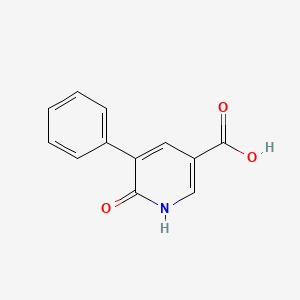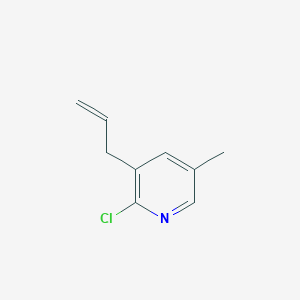
3-Allyl-2-chloro-5-methylpyridine
Descripción general
Descripción
“3-Allyl-2-chloro-5-methylpyridine” is a chemical compound with the empirical formula C9H10ClN . It has a molecular weight of 167.64 . The compound is a solid and its SMILES string is Cc1cnc(Cl)c(CC=C)c1 .
Molecular Structure Analysis
The molecular structure of “3-Allyl-2-chloro-5-methylpyridine” can be represented by the InChI string 1S/C9H10ClN/c1-3-4-8-5-7(2)6-11-9(8)10/h3,5-6H,1,4H2,2H3 .Physical And Chemical Properties Analysis
“3-Allyl-2-chloro-5-methylpyridine” is a solid . Its empirical formula is C9H10ClN , and it has a molecular weight of 167.64 .Aplicaciones Científicas De Investigación
Catalytic Activity and Polymer Synthesis
One notable application involves the use of derivatives similar to 3-Allyl-2-chloro-5-methylpyridine in catalytic processes and polymer synthesis. For instance, studies have demonstrated the redox and electrocatalytic properties of cobalt-bipyridyl-polypyrrole film electrodes, which indicate the potential for these materials in catalytic reduction processes (Daire et al., 1987). Similarly, the synthesis and properties of films from polymer gels based on polymer-metal complexes have been explored, showing the interaction between polymeric materials and metal ions for potentially creating highly ordered structures and films with high thermal stabilities (Bekturov & Mamutbekov, 1997).
Organic Synthesis and Medicinal Chemistry
Research into the synthesis of imidazo[1,2-a]pyridines, a structure related to pyridine derivatives like 3-Allyl-2-chloro-5-methylpyridine, highlights their importance in medicinal chemistry due to their wide range of applications, including drug development (Bagdi et al., 2015). This underscores the compound's relevance in creating bioactive molecules.
Advanced Materials and Chemical Engineering
The compound and its derivatives find applications in the development of advanced materials and methodologies in chemical engineering. For example, the circular microreaction method has been identified as an efficient and safe approach for synthesizing 3-methylpyridine-N-oxide, an intermediate in preparing derivatives like 2-chloro-5-methylpyridine, which is crucial for producing nicotine insecticides (Sang et al., 2020).
Catalysis and Stereoselective Synthesis
Furthermore, research into the catalytic and stereoselective synthesis aspects demonstrates the utility of related complexes in organic transformations. For instance, ruthenium-catalyzed decarboxylative allylation of nonstabilized ketone enolates, involving bipyridyl(pentamethylcyclopentadienyl)ruthenium chloride, showcases the role of pyridine derivatives in facilitating complex organic reactions (Burger & Tunge, 2004).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-5-methyl-3-prop-2-enylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c1-3-4-8-5-7(2)6-11-9(8)10/h3,5-6H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOYMTJUNQBUOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673582 | |
| Record name | 2-Chloro-5-methyl-3-(prop-2-en-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyl-2-chloro-5-methylpyridine | |
CAS RN |
1203498-97-8 | |
| Record name | 2-Chloro-5-methyl-3-(prop-2-en-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



